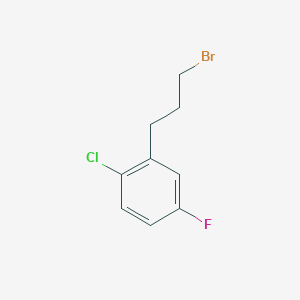

1-(3-Bromopropyl)-2-chloro-5-fluorobenzene

説明

1-(3-Bromopropyl)-2-chloro-5-fluorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine at position 2, fluorine at position 5, and a 3-bromopropyl chain.

The bromopropyl chain enhances reactivity in alkylation or cross-coupling reactions, while the electron-withdrawing chloro and fluoro substituents modulate electronic properties and regioselectivity in further derivatization.

特性

分子式 |

C9H9BrClF |

|---|---|

分子量 |

251.52 g/mol |

IUPAC名 |

2-(3-bromopropyl)-1-chloro-4-fluorobenzene |

InChI |

InChI=1S/C9H9BrClF/c10-5-1-2-7-6-8(12)3-4-9(7)11/h3-4,6H,1-2,5H2 |

InChIキー |

RFWZTEKVMMIJRJ-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1F)CCCBr)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-2-chloro-5-fluorobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the bromination of 1-(3-chloropropyl)-2-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of 1-(3-Bromopropyl)-2-chloro-5-fluorobenzene may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process.

化学反応の分析

Types of Reactions: 1-(3-Bromopropyl)-2-chloro-5-fluorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium or potassium salts of nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Elimination Reactions: Formation of alkenes.

Oxidation and Reduction: Formation of alcohols, ketones, or other functional groups.

科学的研究の応用

1-(3-Bromopropyl)-2-chloro-5-fluorobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound can be used in the preparation of functionalized materials with specific properties.

Medicinal Chemistry: It may be used in the development of pharmaceuticals and bioactive compounds.

Chemical Biology: The compound can be employed in the study of biological pathways and molecular interactions.

作用機序

The mechanism of action of 1-(3-Bromopropyl)-2-chloro-5-fluorobenzene involves its interaction with various molecular targets. The presence of halogen atoms makes the compound highly electrophilic, allowing it to react with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, nucleic acids, or other biomolecules, potentially affecting their function and activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs with Halogen Substituents

Table 1: Key Structural and Physical Properties

*Calculated based on analogs.

Key Differences :

Substituent Effects: The target compound combines chloro and fluoro groups on the benzene ring, which increase its polarity and electron-deficient character compared to analogs like (3-bromopropyl)-benzene .

Synthetic Utility :

- The presence of both Cl and F in the target compound may enable dual functionalization pathways, unlike 1-(3-bromopropyl)-2-chlorobenzene , which lacks fluorine’s ortho/para-directing effects.

- Compared to 1-bromo-3-chloro-5-fluorobenzene , the bromopropyl chain in the target compound provides a flexible linker for coupling reactions, expanding applications in polymer or dendrimer synthesis.

Physical Properties :

- The boiling point of 1-bromo-3-chloro-5-fluorobenzene is reported as 38°C , significantly lower than the bromopropyl-substituted analogs due to differences in molecular weight and alkyl chain interactions.

生物活性

1-(3-Bromopropyl)-2-chloro-5-fluorobenzene is a halogenated aromatic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C9H9BrClF

Molecular Weight: 251.52 g/mol

IUPAC Name: 1-(3-Bromopropyl)-2-chloro-5-fluorobenzene

The compound features a bromopropyl group, a chloro substituent, and a fluorine atom attached to a benzene ring. The presence of these halogenated groups enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Research has indicated that 1-(3-Bromopropyl)-2-chloro-5-fluorobenzene exhibits notable antimicrobial activity against various pathogens. Studies show that the compound can inhibit the growth of both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes involved in inflammatory pathways. The halogenated groups may interact with the active sites of enzymes, potentially leading to reduced inflammation and pain. This mechanism of action is particularly relevant in the context of developing anti-inflammatory drugs.

Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various halogenated compounds, 1-(3-Bromopropyl)-2-chloro-5-fluorobenzene was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

Inhibition of Inflammatory Enzymes

Another study focused on the compound's effect on cyclooxygenase (COX) enzymes involved in the inflammatory response. The results demonstrated that 1-(3-Bromopropyl)-2-chloro-5-fluorobenzene inhibited COX-2 activity by approximately 60% at a concentration of 100 µM, highlighting its potential as an anti-inflammatory agent.

The biological activity of 1-(3-Bromopropyl)-2-chloro-5-fluorobenzene can be attributed to its ability to form interactions with specific biological targets:

- Hydrogen Bonding: The halogen atoms in the structure can participate in hydrogen bonding with active sites on enzymes or receptors.

- Electrostatic Interactions: The electronegative fluorine and chlorine atoms may create favorable electrostatic interactions that enhance binding affinity.

These interactions suggest that the compound may serve as a lead structure for developing new drugs targeting microbial infections and inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。